molecular formula C7H9NO4 B14311444 methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate

methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate

Cat. No.: B14311444
M. Wt: 171.15 g/mol
InChI Key: DUOYPAQQIBEVPA-PHKMSCSNSA-N
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Description

Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate is a chemical compound with a complex structure that includes both ester and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate typically involves the condensation of an appropriate aldehyde with an amine to form the imine intermediate, followed by esterification. The reaction conditions often require a catalyst to facilitate the formation of the imine and subsequent esterification. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a keto ester.

    Reduction: Formation of an amine ester.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-(acetylaminomethyl)-3-hydroxyprop-2-enoate
  • Ethyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate
  • Methyl (E)-2-(formyliminomethyl)-3-hydroxyprop-2-enoate

Uniqueness

Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate is unique due to the presence of both an imine and an ester group in its structure, which allows it to participate in a diverse array of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate

InChI

InChI=1S/C7H9NO4/c1-5(10)8-3-6(4-9)7(11)12-2/h3-4,9H,1-2H3/b6-4+,8-3?

InChI Key

DUOYPAQQIBEVPA-PHKMSCSNSA-N

Isomeric SMILES

CC(=O)N=C/C(=C\O)/C(=O)OC

Canonical SMILES

CC(=O)N=CC(=CO)C(=O)OC

Origin of Product

United States

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